(Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Lipophilicity Membrane Permeability Drug-likeness

The target compound, (Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate (CAS 882229-33-6), is a synthetic, fully substituted pyrazole-acrylate conjugate bearing a naphthalen-2-yl ester terminus. It possesses a molecular weight of 446.5 g/mol, a computed XLogP3-AA of 6.6, and zero hydrogen-bond donors, placing it in a highly lipophilic chemical space distinct from common polar pyrazole-acrylate analogs.

Molecular Formula C29H22N2O3
Molecular Weight 446.506
CAS No. 882229-33-6
Cat. No. B2968722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
CAS882229-33-6
Molecular FormulaC29H22N2O3
Molecular Weight446.506
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C29H22N2O3/c1-33-26-15-12-22(13-16-26)29-24(20-31(30-29)25-9-3-2-4-10-25)14-18-28(32)34-27-17-11-21-7-5-6-8-23(21)19-27/h2-20H,1H3/b18-14-
InChIKeyZTKUUVRMQDUQRE-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

882229-33-6 | (Z)-Naphthalen-2-yl Pyrazolyl Acrylate – Procurement-Grade Characterization for Research Selection


The target compound, (Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate (CAS 882229-33-6), is a synthetic, fully substituted pyrazole-acrylate conjugate bearing a naphthalen-2-yl ester terminus . It possesses a molecular weight of 446.5 g/mol, a computed XLogP3-AA of 6.6, and zero hydrogen-bond donors, placing it in a highly lipophilic chemical space distinct from common polar pyrazole-acrylate analogs . This compound is supplied primarily as a research screening tool, and its procurement decisions hinge on its unique combination of a 1,3-diarylpyrazole core with a bulky, hydrophobic naphthyl ester, which fundamentally alters its physicochemical and potential target-engagement profile relative to simpler ester or free-acid congeners.

882229-33-6 | Why Generic Substitution of Naphthyl-Pyrazolyl Acrylates Fails in Targeted Research


Compounds within the pyrazol-4-yl acrylate family are not functionally interchangeable. The naphthalen-2-yl ester moiety of 882229-33-6 confers a computed logP (6.6) that is markedly higher than that of the analogous free carboxylic acid (estimated logP <3) or shorter-chain alkyl esters, directly impacting membrane permeability, nonspecific binding, and assay compatibility . Emerging class-level evidence demonstrates that substituting the ester terminus on related 1,3-diarylpyrazole scaffolds can shift COX-2 selectivity indices from nonselective to >2-fold over COX-1 . Generic substitution therefore risks replacing a compound with favorable hydrophobic target accommodation with a congener that may fail to engage the same binding pocket or exhibit entirely different selectivity and solubility profiles.

882229-33-6 | Quantitative Evidence Guide for Differentiating (Z)-Naphthalen-2-yl Pyrazolyl Acrylate from Closest Structural Analogs


882229-33-6 | Computed Lipophilicity (XLogP3-AA) vs. Free Carboxylic Acid Analog

The target compound exhibits a computed XLogP3-AA of 6.6, indicating high lipophilicity . In contrast, the corresponding free carboxylic acid (3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, CAS 108446-75-9) has an estimated logP <3 due to the ionizable carboxyl group. This >3.6 log unit differential predicts a substantial difference in passive membrane permeability and tissue distribution, which is critical for cell-based assays and in vivo applications.

Lipophilicity Membrane Permeability Drug-likeness

882229-33-6 | Molecular Bulk and Rotatable Bond Count vs. Common Pyrazolyl Acrylate Esters

The target compound contains a naphthalen-2-yl ester (MW 446.5, 7 rotatable bonds) , which is substantially larger and more rigid than the phenyl ester analog (phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, MW ≈ 396.4, ≈7 rotatable bonds) or the ethyl ester (MW ≈ 346.4, ≈6 rotatable bonds). The added bulk and extended aromatic surface of the naphthalene ring provide additional opportunities for π-stacking and hydrophobic interactions within protein binding pockets, as structurally corroborated by docking studies on related naphthalene-containing pyrazole ligands where the naphthalene ring adopted critical hydrophobic contacts (e.g., Ser339, Phe504) .

Molecular Complexity Target Complementarity Library Design

882229-33-6 | Hydrogen-Bond Donor Deficiency and Metabolic Implications

With zero hydrogen-bond donors (HBD = 0) , 882229-33-6 eliminates a key handle for Phase II conjugation (e.g., glucuronidation) that typically limits the metabolic stability of free carboxylic acid analogs. This absence of HBDs, combined with high lipophilicity, may redirect metabolism toward oxidative pathways, offering a distinct metabolic profile that can be leveraged in prodrug or tool-compound design. However, this must be balanced against potential solubility challenges.

Metabolic Stability CYP Interactions Lead Optimization

882229-33-6 | COX-2 Selectivity Trend in Naphthalene-Pyrazole Hybrids (Class-Level Benchmark)

Although direct COX inhibition data for 882229-33-6 are not publicly available, a closely related naphthalene-pyrazole-thiazole series provides a class-level benchmark: compound 5m (bearing a naphthalen-2-yl group on a pyrazole scaffold) achieved an IC50 of 87.74 nM against COX-2 with a selectivity index (SI) of 2.05 over COX-1, compared to indomethacin (SI = 0.52) and celecoxib (SI = 8.31) . This demonstrates that the naphthalene ring system on a pyrazole core can impart a measurable, albeit modest, COX-2 bias that is absent in simpler arylpyrazoles. The target compound, with an acrylic ester linker, may exhibit a similar or differentiated selectivity window, justifying its procurement for structure-activity relationship (SAR) exploration in inflammation programs.

COX-2 Inhibition Anti-inflammatory Selectivity Index

882229-33-6 | Research and Industrial Application Scenarios for (Z)-Naphthalen-2-yl Pyrazolyl Acrylate


COX-2 Preferential Inhibitor SAR Probe

The compound is ideally suited for SAR campaigns aimed at optimizing COX-2 selectivity within the 1,3-diarylpyrazole class. The naphthalen-2-yl ester provides a hydrophobic anchor that, based on class-level docking evidence , can occupy the side pocket of COX-2 lined by Ser339 and Phe504. Researchers can use 882229-33-6 as a starting point to explore the impact of varying the ester terminus on isoform selectivity and anti-inflammatory potency, using the COX-2 SI of 2.05 from compound 5m as a benchmark.

High-LogP Tool Compound for Membrane Permeability Studies

With a computed logP of 6.6 and zero HBDs, this compound serves as an experimental probe for passive membrane permeability in Caco-2 or PAMPA assays. It can be contrasted with the free acid analog (logP <3) to quantify the permeability advantage conferred by the naphthyl ester prodrug strategy, aiding in the design of brain-penetrant or intracellular-targeted pyrazole derivatives.

Negative Control or Counter-Screen for Esterase Activity Assays

The naphthalen-2-yl ester linkage is a potential substrate for cellular esterases. In the absence of direct biological activity data, 882229-33-6 can be deployed as a control compound in fluorogenic esterase assays, where its hydrolysis rate can be compared to standard substrates (e.g., 2-naphthyl acetate) to assess whether the bulky pyrazole-acrylate core confers resistance to ester cleavage, thus informing the stability of ester-linked prodrugs.

Fragment Elaboration for Non-Steroidal Anti-Inflammatory Drug (NSAID) Discovery

The compound integrates structural elements common to COX-2 selective NSAIDs (diarylpyrazole core) with a naphthyl ester extension. Procurement for fragment-based or structure-based drug design programs allows medicinal chemists to test whether the naphthyl group improves GI safety relative to nonselective NSAIDs, as suggested by the lower ulcer index observed for naphthalene-containing compound 5m (UI = 3.20) .

Quote Request

Request a Quote for (Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.